molecular formula C21H15ClFN3O2S B300764 3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide

3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide

Cat. No. B300764
M. Wt: 427.9 g/mol
InChI Key: ROCOAVCIMDUCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide, also known as CFTR inhibitor-172, is a compound that has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. CFTR inhibitor-172 is a small molecule that has been shown to selectively inhibit the function of CFTR, and thus has the potential to correct the underlying defect in CF.

Mechanism of Action

3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide inhibitor-172 selectively inhibits the function of 3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide, which is a chloride channel that is expressed in the epithelial cells of various organs, including the lungs and pancreas. 3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide plays a critical role in maintaining the balance of salt and water in these organs, and mutations in the 3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide gene result in the production of a defective protein that does not function properly. 3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide inhibitor-172 has been shown to bind to a specific site on 3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide, known as the regulatory domain, and block the opening of the chloride channel.
Biochemical and Physiological Effects:
3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide inhibitor-172 has been shown to improve lung function and reduce inflammation in animal models of CF. In addition, 3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide inhibitor-172 has been shown to increase the transport of antibiotics across the epithelial barrier, which may enhance their effectiveness in treating bacterial infections in CF patients.

Advantages and Limitations for Lab Experiments

3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide inhibitor-172 has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, and it has been extensively studied for its potential therapeutic applications in the treatment of CF. However, 3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide inhibitor-172 also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. In addition, 3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide inhibitor-172 may have off-target effects that could potentially interfere with other cellular processes.

Future Directions

There are several future directions for research on 3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide inhibitor-172. One area of focus is the development of more potent and selective inhibitors of 3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide that may have improved therapeutic efficacy. Another area of focus is the development of combination therapies that target multiple aspects of CF pathology, such as inflammation and bacterial infections. Finally, there is a need for further studies to establish the long-term safety and efficacy of 3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide inhibitor-172 in CF patients.

Synthesis Methods

The synthesis of 3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide inhibitor-172 has been described in several publications. The most commonly used method involves the reaction of 4-aminobenzenesulfonamide with 2-fluorobenzoyl chloride to form the intermediate 4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)benzenesulfonamide. This intermediate is then reacted with 3-chlorobenzoyl chloride to form the final product, 3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide inhibitor-172.

Scientific Research Applications

3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide inhibitor-172 has been extensively studied for its potential therapeutic applications in the treatment of CF. In vitro studies have shown that 3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide inhibitor-172 can selectively inhibit the function of 3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide, and thus has the potential to correct the underlying defect in CF. In vivo studies in animal models of CF have also shown promising results, with 3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide inhibitor-172 improving lung function and reducing inflammation.

properties

Product Name

3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide

Molecular Formula

C21H15ClFN3O2S

Molecular Weight

427.9 g/mol

IUPAC Name

N-[[4-[(3-chlorobenzoyl)amino]phenyl]carbamothioyl]-2-fluorobenzamide

InChI

InChI=1S/C21H15ClFN3O2S/c22-14-5-3-4-13(12-14)19(27)24-15-8-10-16(11-9-15)25-21(29)26-20(28)17-6-1-2-7-18(17)23/h1-12H,(H,24,27)(H2,25,26,28,29)

InChI Key

ROCOAVCIMDUCSA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)F

Origin of Product

United States

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